molecular formula C10H8ClN3S B5561292 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Cat. No. B5561292
M. Wt: 237.71 g/mol
InChI Key: RAFUYBRXJANHGN-UHFFFAOYSA-N
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Description

The compound “3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile” is a chemical compound with the molecular formula C10H8ClN3S . It is related to other compounds such as Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .

Scientific Research Applications

Synthesis of Fused Heterocycles

The compound serves as a precursor in the synthesis of fused heterocycles, including imidazolyl and pyrimidine derivatives. For example, its reaction with ethylenediamine and carbon disulfide yields derivatives that, after further cyclocondensation reactions, create new heterocycles containing the thieno[2,3-b]pyridine moiety. Some of these derivatives exhibit antimicrobial and antifungal activities, suggesting their potential use in developing new therapeutic agents (El-Essawy et al., 2010).

Creation of Pyridine-Pyrimidines and Their Derivatives

Another significant application is in the multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This method demonstrates the compound's role in creating complex molecular structures efficiently and with high yields, indicating its utility in pharmaceutical research and development (Rahmani et al., 2018).

Development of New Thienopyrimidines

Research also explores its use in generating new thienopyrimidines through reactions with various aldehydes and acetic anhydride, leading to compounds with potential biological activities. This synthetic pathway underscores the versatility of 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile in contributing to the diversity of heterocyclic chemistry and the exploration of novel bioactive molecules (Madkour et al., 2009).

Antimicrobial Activity of Derivatives

Further studies have focused on synthesizing derivatives with significant antimicrobial properties, indicating the compound's potential as a key intermediate in developing new antimicrobial agents. This application is crucial in the pharmaceutical industry, particularly in addressing the growing concern over antimicrobial resistance (Yassin, 2009).

properties

IUPAC Name

3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3S/c1-4-7-9(13)6(3-12)15-10(7)14-5(2)8(4)11/h13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFUYBRXJANHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Synthesis routes and methods

Procedure details

The 5-chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (300 mg, 1.51 mmol) was stirred in the DMF (3.0 mL). An aqueous solution of 10% KOH (0.85 mL, 1.51 mmol) was added, followed by chloroacetonitrile (0.095 mL, 1.51 mmol). The reaction was stirred at RT for 15 minutes, LC/MS indicates initial thio-alkylation is complete. A second equivalent of 10% KOH (0.85 mL, 1.51 mmol) was added and the resulting slurry was warmed to 50° C. and stirred about 30 min. LC/MS indicates reaction is done. The slurry was cooled to RT, then poured into 50 g of crushed ice and allowed to warm until the ice melted. The cold slurry was poured through filter paper, washing the solid with cold water. The solid was collected and dried in a vacuum oven at 60° C. to give 310 mg (86%) of the pure product as a light yellow solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 6.56 (s, 1H), 2.80 (s, 3H), 2.62 (s, 3H). LC/MS: RT=0.73 min., m/z=238.0 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Quantity
0.095 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
86%

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